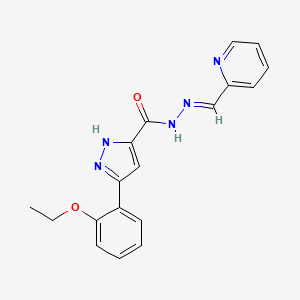

3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2-ethoxyphenyl substituent at the 3-position of the pyrazole ring and a pyridin-2-ylmethylene hydrazide moiety.

Properties

CAS No. |

303107-80-4 |

|---|---|

Molecular Formula |

C18H17N5O2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H17N5O2/c1-2-25-17-9-4-3-8-14(17)15-11-16(22-21-15)18(24)23-20-12-13-7-5-6-10-19-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

MWMSYXWHFMDOTJ-UDWIEESQSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Ortho vs. Meta/Para Substituents :

- The 2-ethoxyphenyl group in the target compound contrasts with analogs like 3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (meta-substituted) and (E)-N-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (para-substituted) .

- The ortho-substituted ethoxy group introduces steric hindrance and may reduce planarity compared to meta/para-substituted derivatives, affecting intermolecular interactions (e.g., π-π stacking) and binding to biological targets.

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing the electron density of the phenyl ring. This contrasts with nitro (-NO₂) or bromo (-Br) substituents in compounds like N′-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide and 3-(5-bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, which are electron-withdrawing and may alter reactivity or receptor binding .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | Likely C₁₈H₁₇N₅O₂ | ~335–340* | 2-ethoxyphenyl, pyridin-2-ylmethylene |

| (E)-3-(3-ethoxyphenyl)-N-(pyridin-2-ylmethylene)-... | C₁₈H₁₇N₅O₂ | 335.36 | 3-ethoxyphenyl, pyridin-2-ylmethylene |

| (E)-N-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-... | C₂₁H₂₂N₄O₃ | 378.42 | 4-ethoxyphenyl, 2-ethoxybenzylidene |

| 3-(5-bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-... | C₁₄H₁₁BrN₄OS | ~365.23† | 5-bromothiophene, pyridin-2-ylmethylene |

*Estimated based on analogs. †Calculated from formula in .

- The target compound’s molecular weight (~335–340 g/mol) places it in a mid-range category compared to bulkier derivatives like C₂₁H₂₂N₄O₃ (378.42 g/mol), which has dual ethoxy groups . Higher molecular weight may reduce solubility but enhance lipophilicity and membrane permeability.

Biological Activity

3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be represented as follows:

- Molecular Formula: C17H16N4O2

- SMILES Notation: CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Biological Activity Overview

The biological activities of pyrazole derivatives, including 3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, have been extensively studied. The following sections summarize key findings related to its pharmacological effects.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated various pyrazole compounds using the carrageenan-induced paw edema model in rats. Compounds similar to 3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide showed inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition Rate (%) | Standard Drug |

|---|---|---|

| 3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | TBD | Diclofenac (86.72%) |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been evaluated against various bacterial strains. In vitro studies indicated that certain pyrazoles possess significant activity against pathogens such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances this activity .

3. Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results in cell line studies. Compounds similar to 3-(2-Ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide have been tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis .

4. Analgesic Effects

The analgesic properties of pyrazole derivatives have been documented in several studies, with some compounds showing effectiveness comparable to established analgesics like ibuprofen. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan model. Compounds demonstrated varying degrees of inhibition, with some achieving over 80% inhibition compared to controls .

- Antimicrobial Screening : A novel series of pyrazole compounds were tested against multiple bacterial strains, revealing that modifications in their structure significantly influenced their antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.